molecular formula C9H17N3O5S2 B1149740 L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide CAS No. 115888-13-6

L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide

Cat. No. B1149740
CAS RN: 115888-13-6
M. Wt: 311.37838
InChI Key:
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Description

Synthesis Analysis

The synthesis of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, involves biochemical pathways related to sulfur amino acid metabolism. These pathways are intricate, involving enzymes that catalyze the synthesis and transformation of sulfur-containing amino acids. For instance, enzymes like cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE) are critical for metabolizing homocysteine to cysteine through the transsulfuration pathway, which is a fundamental process for L-cysteine synthesis (Karmin & Siow, 2017).

Molecular Structure Analysis

The molecular structure of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, reflects its function and reactivity. The presence of disulfide bonds is a distinctive feature, impacting its chemical behavior and interactions. Disulfide bonds play a pivotal role in the structural integrity and function of proteins, influencing their stability and activity. The unique structural elements of sulfur-containing amino acids like cysteine contribute to their specificity and functional diversity in biological systems.

Chemical Reactions and Properties

Chemical reactions involving L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, are central to its biological roles. These include thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in cells. The reactivity of cysteine residues, facilitated by their thiol groups, allows for selective chemical modifications, playing a key role in various organic reactions, including addition, condensation, and oxidation (Darroudi & Mohammadi Ziarani, 2021).

Physical Properties Analysis

The physical properties of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, such as solubility, play a significant role in its biological functions and industrial applications. For example, the solubility of amino acids in various solvents affects their bioavailability and reactivity. The solubility of sulfur-containing amino acids like L-cysteine in water and organic solvents is influenced by their molecular structure and the nature of their side chains.

Chemical Properties Analysis

The chemical properties of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, including its redox potential and nucleophilicity, underpin its biological roles. These properties are essential for its involvement in redox reactions and in the formation of disulfide bonds, which are critical for protein folding and stability. The nucleophilicity of cysteine residues, for instance, is exploited in the development of fluorogenic probes for biothiol sensing, demonstrating the wide-ranging applications of these chemical properties in biological research and biotechnology (Dos Santos et al., 2020).

Scientific Research Applications

Metabolic Imbalance and Kidney Disease

Research highlights the crucial roles of sulfur-containing amino acids like cysteine in metabolism and their impact on health conditions such as kidney disease. Homocysteine (Hcy) and hydrogen sulfide (H2S), important molecules produced during the metabolism of sulfur-containing amino acids, have been implicated in oxidative stress, inflammation, and cardiovascular dysfunction. Studies suggest that metabolic imbalances involving these compounds could significantly affect kidney function and contribute to conditions like chronic kidney disease (CKD) and acute kidney injury (AKI) (Karmin & Siow, 2017).

Antioxidant Benefits and Therapeutic Uses

N-acetyl-l-cysteine (NAC), derived from L-cysteine, is used therapeutically for its antioxidant properties, particularly in the context of acetaminophen overdose and cystic fibrosis. Research indicates that NAC's strength lies in its ability to replenish intracellular glutathione (GSH) levels, underscoring its potential for antioxidant therapy (Rushworth & Megson, 2014).

Role in Protein Modification

Cysteine plays a pivotal role in protein modification processes, such as the formation and modification of disulfide bonds, which are crucial for protein structure and function. Mass spectrometry-based proteomic analysis often involves the modification of cysteine residues to prevent the re-formation of disulfide bonds, impacting the study of proteins and their functions (Kuznetsova et al., 2020).

Sulfur Amino Acid Metabolism in Health and Disease

The metabolism of sulfur amino acids, including cysteine, plays a significant role in human health, impacting various physiological processes and diseases. Studies highlight the importance of understanding how sulfur amino acid metabolism contributes to conditions such as obesity, cardiovascular disease, and inflammatory disorders, emphasizing the need for targeted research to explore therapeutic interventions (Elshorbagy et al., 2012).

Emerging Aspects and Therapeutic Potential

Recent research has also explored the therapeutic potential of cysteine-enriched supplements in improving antioxidant status and outcomes in various diseases. The immunomodulatory effects and potential to reduce blood pressure in hypertensive models further highlight cysteine's medicinal value (Kodera et al., 2017).

Mechanism of Action

Target of Action

L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide, also known as L-Alanyl-L-Cystine , is a dipeptide composed of the amino acids L-cysteine and L-alanineIt’s known that dipeptides can interact with various cellular components, including enzymes, receptors, and transport proteins, influencing their function and activity .

Mode of Action

Dipeptides like l-alanyl-l-cystine can be absorbed by cells and then broken down into their constituent amino acids by intracellular peptidases . These amino acids can then participate in various cellular processes, including protein synthesis and energy production.

Biochemical Pathways

L-cysteine is a precursor for the synthesis of glutathione, a powerful antioxidant, and is also involved in protein synthesis . L-alanine is involved in glucose metabolism and can be converted to pyruvate, a key intermediate in the citric acid cycle .

Pharmacokinetics

It’s known that dipeptides are generally well absorbed in the gut and can be distributed throughout the body . They can be metabolized by intracellular peptidases into their constituent amino acids, which can then be further metabolized or excreted .

Result of Action

The breakdown of this dipeptide into l-cysteine and l-alanine can contribute to various cellular processes, including protein synthesis, energy production, and antioxidant defense .

Action Environment

The action of L-Alanyl-L-Cystine can be influenced by various environmental factors. For example, the absorption of dipeptides can be affected by the pH and composition of the gut environment . Additionally, the stability of L-Alanyl-L-Cystine can be influenced by factors such as temperature and light exposure .

properties

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQVHDKNSGDYCV-XAMCCFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](C)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,2'R)-3,3'-Disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid)

CAS RN

115888-13-6
Record name (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid)
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